N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-12-3-5-13(6-4-12)23-9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGJKWIXGOPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.
Thioether formation: The benzo[d]thiazole intermediate is then reacted with 4-methoxyphenylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzo[d]thiazole derivatives.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Fluorine Substitution: The target compound’s 6-fluoro group distinguishes it from non-fluorinated analogs like compound 11 .
- Thioether vs. Sulfonyl/Sulfonamide : The 4-methoxyphenylthio group in the target compound differs from sulfonamide-linked derivatives (e.g., 8i), which exhibit distinct hydrogen-bonding capabilities .
- Heterocyclic Diversity : Unlike oxadiazole-containing compounds (e.g., 8i), the target retains a simpler benzothiazole-propanamide scaffold, favoring synthetic accessibility .
Key Observations :
- The target compound’s synthesis is expected to mirror compound 11’s route , but fluorination at C6 may reduce yields due to steric or electronic effects.
- Higher yields in compounds like 8i (87%) reflect optimized multi-step protocols, albeit with more complex heterocyclic systems .
Physicochemical Properties
Table 3: Physical and Spectral Data Comparison
Key Observations :
Table 4: Bioactivity Comparison
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C₁₇H₁₅FN₂O₂S₂
- Molecular Weight: 362.4 g/mol
- CAS Number: 942006-82-8
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxyphenyl group and the thioether linkage enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiazole Ring: Reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
- Thioether Formation: The introduction of the 4-methoxyphenyl group via thioether formation.
- Amide Bond Formation: Coupling with propanamide to yield the final product.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:
- Cytotoxicity Assays: The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, related benzothiazole derivatives exhibited GI50 values in the low micromolar range (0.57 to 0.4 µM) against MCF-7 cells .
The proposed mechanism of action for this compound includes:
- Inhibition of Tubulin Polymerization: Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis: Activation of caspase pathways has been observed in treated cells, indicating potential apoptotic mechanisms.
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial activity of related benzothiazole compounds. For example, derivatives with similar structures have shown promising results against various bacterial strains, indicating a broad-spectrum antimicrobial effect .
Case Studies
-
Study on Anticancer Activity:
- A study evaluating various benzothiazole derivatives found that those with electron-withdrawing groups exhibited enhanced anticancer activity across multiple cell lines, including leukemia and solid tumors .
- The compound's structural modifications were linked to improved potency against resistant cancer types.
- Antimicrobial Evaluation:
Q & A
Basic Research Questions
What are the standard synthetic protocols for N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and which analytical techniques are employed for characterization?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives, followed by coupling with 3-((4-methoxyphenyl)thio)propanamide precursors. Key steps include:
- Step 1: Cyclization under reflux using ethanol or methanol as solvents, catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) .
- Step 2: Thioether formation via nucleophilic substitution, employing DMF or dichloromethane (DCM) as solvents and triethylamine as a catalyst .
- Step 3: Amide bond formation using carbodiimide coupling agents .
Analytical Techniques:
- Thin-Layer Chromatography (TLC): Monitors reaction progress and intermediate purity .
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and thioether linkages) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
What pharmacological activities have been reported for this compound, and what are the hypothesized mechanisms of action?
Methodological Answer:
Reported activities include:
- Anticancer Potential: Disruption of tubulin polymerization or cell cycle arrest, inferred from structural analogs .
- Antimicrobial Activity: Interaction with bacterial enzyme targets (e.g., DNA gyrase) via thiazole and sulfonamide moieties .
- Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes, hypothesized based on sulfonyl group interactions .
Mechanistic Studies:
- In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) are recommended to validate targets .
- Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) can elucidate electronic effects on bioactivity .
Advanced Research Questions
How can researchers optimize reaction conditions to improve synthesis yield and purity?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Temperature: Elevated temperatures (70–90°C) improve cyclization but risk decomposition .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts: Triethylamine or DMAP improves amide coupling efficiency .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp | 70–80°C | +20% yield | |
| Solvent (Amide Step) | DMF | +15% purity | |
| Catalyst (Thioether) | Triethylamine | +30% efficiency |
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) .
- Compound Stability: Assess degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
- Orthogonal Assays: Confirm antimicrobial activity with both MIC (Minimum Inhibitory Concentration) and time-kill assays .
Case Study:
A 2025 study resolved discrepancies in anticancer activity by correlating tubulin-binding affinity (SPR analysis) with cellular apoptosis rates (flow cytometry) .
How does structural modification of the 4-methoxyphenyl thioether moiety influence biological activity?
Methodological Answer:
SAR Insights:
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance anticancer activity but reduce solubility .
- Electron-Donating Groups (e.g., -OCH₃): Improve bioavailability but may lower target affinity .
Comparative SAR Table:
| Substituent | Activity (IC₅₀, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 2.1 (Anticancer) | 0.8 | |
| 4-Fluorophenyl | 1.5 (Anticancer) | 0.3 | |
| 4-Nitrophenyl | 0.9 (Anticancer) | 0.1 |
Recommendation: Introduce hydrophilic groups (e.g., -OH) to balance potency and solubility .
What in silico methods predict pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystallographic data (e.g., COX-2 PDB: 1CX2) to predict binding modes .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- ADMET Prediction (SwissADME): Estimate logP (2.8), bioavailability (70%), and blood-brain barrier permeability (low) .
Validation: Cross-check in silico results with experimental plasma protein binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
